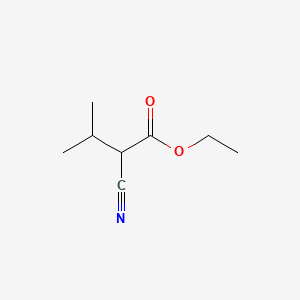

Ethyl 2-cyano-3-methylbutanoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methylbutanoate can be synthesized through the esterification of 2-cyano-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methylbutanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-cyano-3-methylbutanoic acid and ethanol.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Hydrolysis: 2-cyano-3-methylbutanoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-methylbutanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methylbutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethyl 2-cyano-3-methylbutanoate

- CAS Numbers: 3213-49-8 () and 759-58-0 () (note: discrepancies may arise from isomerism or regional naming conventions).

- Molecular Formula: C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol ().

- Synonyms: Ethyl α-cyanoisovalerate ().

Comparison with Structurally Similar Compounds

The following compounds are selected based on structural similarity, functional groups, and applications.

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

- Cyano Group: this compound and its analogs (e.g., Ethyl 2-cyano-4,4-diethoxybutyrate) exhibit strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitutions ().

- Bromo derivatives are preferred in SN2 reactions, while fluoro groups improve metabolic stability in drug design.

- Hydroxy/Acetyl Groups: Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate () and Ethyl 2-acetyl-3-methylbutanoate () are tailored for chiral synthesis and ketone-based intermediates, respectively.

Physicochemical Properties

- Boiling Points: this compound (unreported) likely has a lower boiling point than Ethyl 2-cyano-4,4-diethoxybutyrate due to fewer ethoxy groups ().

Biological Activity

Ethyl 2-cyano-3-methylbutanoate, an organic compound with the molecular formula , is gaining attention in the fields of chemistry and biology due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview

This compound is an ester derived from butanoic acid and is primarily studied for its interactions with biomolecules. Its structure features a cyano group, which contributes to its reactivity and biological properties. The compound can be synthesized through the esterification of 2-cyano-3-methylbutanoic acid with ethanol, typically using a strong acid catalyst like sulfuric acid.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzymatic activities and receptor functions, influencing cellular processes. The specific mechanisms depend on the context of its use, including:

- Enzyme Interaction : this compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to receptors, potentially altering signaling pathways crucial for cellular responses.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties, particularly through its effects on cell proliferation and apoptosis in cancer cell lines .

- Interaction with Biomolecules : this compound has been shown to interact with proteins and nucleic acids, which could influence its efficacy as a pharmaceutical agent.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, this compound demonstrated significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study utilized various concentrations of the compound to assess its Minimum Inhibitory Concentration (MIC) values, which were found to be effective at low concentrations .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Properties

A separate investigation into the anticancer properties of this compound revealed that it inhibited cell growth in murine melanoma B16 cells. The study evaluated cell viability using MTT assays, showing a dose-dependent response with IC50 values indicating significant cytotoxicity at higher concentrations .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-cyano-3-methylbutanoate with high purity?

- Methodology : A typical approach involves nucleophilic substitution or esterification under anhydrous conditions. For example, analogous esters (e.g., methyl amino esters in ) are synthesized using reagents like trifluoromethanesulfonic acid derivatives in tetrahydrofuran (THF) with diisopropylethylamine (DIEA) as a base, under nitrogen at 60°C for 24+ hours. Purification via reverse-phase chromatography (C18 column, acetonitrile/water gradient) is effective for isolating polar esters .

- Key Considerations : Optimize reaction time and stoichiometry to minimize side products. Monitor via TLC or LCMS for intermediate tracking.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR for confirming substituent positions and stereochemistry (e.g., methyl and cyano groups in ).

- Mass Spectrometry (LCMS/HRMS) : To verify molecular weight and fragmentation patterns.

- Chiral GC : For enantiomeric analysis, as demonstrated in using γ-cyclodextrin phases to resolve stereoisomers.

Advanced Research Questions

Q. How can enantiomeric resolution and quantification be achieved for this compound?

- Methodology : If chirality exists (e.g., from a stereogenic center), employ chiral chromatography (GC or HPLC) with phases like γ-cyclodextrin ( ). For quantification, use calibration curves with enantiopure standards. Detection thresholds (e.g., 1.5–51 mg/L in wine matrices) highlight sensitivity requirements .

- Challenges : Solvent selection and column temperature optimization to prevent peak broadening.

Q. What computational tools predict the compound’s reactivity and stability under varying conditions?

- Approach :

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethyl lactate in ) to assess solvation effects.

- DFT Calculations : Model reaction pathways (e.g., hydrolysis or oxidation) using software like Gaussian.

- Stability Analysis : Evaluate decomposition risks (e.g., oxidation noted in ) via Arrhenius plots or accelerated stability studies .

Q. How do reaction conditions (solvent, catalyst) influence the compound’s synthetic yield?

- Case Study : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in esterification ( ). Catalytic bases (e.g., DIEA) improve deprotonation efficiency.

- Data-Driven Optimization : Use design-of-experiment (DoE) frameworks to test variables (temperature, solvent ratio) and identify optimal conditions .

Q. Handling and Stability

Q. What storage practices mitigate decomposition of this compound?

- Recommendations : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation (). Avoid exposure to light or moisture.

- Monitoring : Regular HPLC analysis to detect degradation products (e.g., carboxylic acid derivatives).

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or purity across studies?

- Root Causes : Varied purification methods (e.g., silica vs. C18 chromatography in vs. 14) or solvent quality.

- Resolution : Replicate protocols with strict control of variables (e.g., reagent grade, humidity). Validate purity via orthogonal methods (NMR + LCMS) .

Q. Methodological Tables

Properties

IUPAC Name |

ethyl 2-cyano-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-11-8(10)7(5-9)6(2)3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXJMUDYWSXOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291927 | |

| Record name | Ethyl 2-cyano-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-49-8 | |

| Record name | 3213-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-cyano-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.